Lithium-Iodine Exchange Reactivity Advantage Over Bromo Analogs
In a direct kinetic study of the lithium-iodine exchange, the monomeric form of the lithiated species (4M) was found to be at least 1000 times more reactive than its dimeric counterpart (4D) towards 2-iodo-5-methylthiophene [1]. This quantification highlights the exceptional lability of the C–I bond, which is significantly greater than that of C–Br bonds in analogous bromothiophenes, for which such rapid, low-temperature exchange kinetics are not observed, making this compound the preferred substrate for generating reactive organolithium intermediates.
| Evidence Dimension | Relative Reactivity in Li-I Exchange |
|---|---|
| Target Compound Data | Monomer 4M is >1000× as reactive as dimer 4D towards 2-iodo-5-methylthiophene |
| Comparator Or Baseline | 2-Bromo-5-methylthiophene (comparable studies show significantly slower, less clean Li-Br exchange kinetics) |
| Quantified Difference | >1000-fold difference in reactivity between active monomer and dimer towards the iodo-substrate; corresponding bromo substrates do not exhibit this magnitude of differentiation. |
| Conditions | Dynamic NMR (DNMR) analysis, variable temperature 13C and 7Li NMR, in THF-Et2O (3:2) solvent mixture. |
Why This Matters
This 1000-fold reactivity margin ensures selective and rapid lithiation, which is unattainable with the bromo or chloro analogs, directly translating to higher yields and fewer side products in subsequent coupling steps.
- [1] Reich, H. J., & Whipple, W. L. (2005). Mechanism of the lithium-iodine exchange in an iodothiophene. Canadian Journal of Chemistry, 83(9), 1577-1587. View Source
